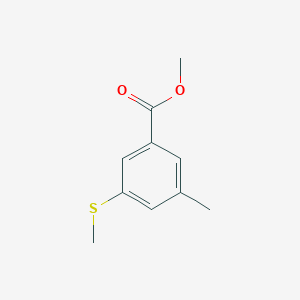
Methyl 3-methyl-5-(methylthio)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-methyl-5-(methylthio)benzoate is an organic compound with the molecular formula C10H12O2S. It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with a methyl group and a methylthio group. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-methyl-5-(methylthio)benzoate can be synthesized through several methods. One common method involves the esterification of 3-methyl-5-(methylthio)benzoic acid with methanol in the presence of a strong acid catalyst. The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to optimize yield and efficiency. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can enhance the production scale.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-methyl-5-(methylthio)benzoate undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Nitro compounds, halogenated compounds.
Scientific Research Applications
Methyl 3-methyl-5-(methylthio)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which methyl 3-methyl-5-(methylthio)benzoate exerts its effects depends on the specific reaction or application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but typically involve binding to active sites or altering the conformation of proteins.
Comparison with Similar Compounds
Similar Compounds
Methyl benzoate: A simpler ester of benzoic acid without the methyl and methylthio substitutions.
Ethyl benzoate: Similar to methyl benzoate but with an ethyl group instead of a methyl group.
Propyl benzoate: Another ester of benzoic acid with a propyl group.
Uniqueness
Methyl 3-methyl-5-(methylthio)benzoate is unique due to the presence of both a methyl and a methylthio group on the benzene ring. These substitutions can significantly alter its chemical reactivity and biological activity compared to simpler benzoate esters.
Properties
Molecular Formula |
C10H12O2S |
|---|---|
Molecular Weight |
196.27 g/mol |
IUPAC Name |
methyl 3-methyl-5-methylsulfanylbenzoate |
InChI |
InChI=1S/C10H12O2S/c1-7-4-8(10(11)12-2)6-9(5-7)13-3/h4-6H,1-3H3 |
InChI Key |
OEXOCGZTNKVEDN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)SC)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Methyl-2-[3-(2,4,6-trimethylphenyl)-4,5-dihydroimidazol-1-ium-1-yl]butan-1-ol;hexafluorophosphate](/img/structure/B14759898.png)
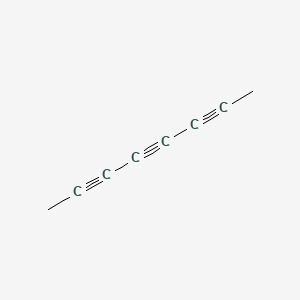
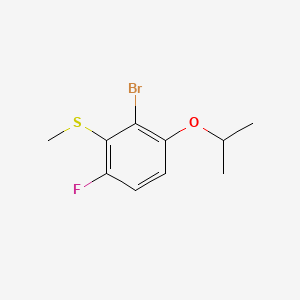
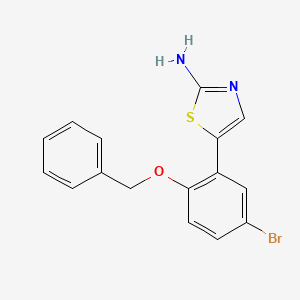
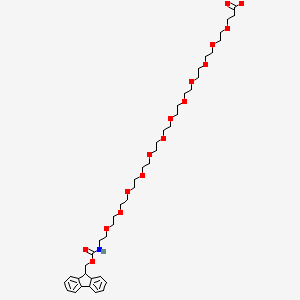
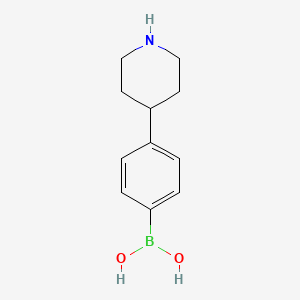
![3-[[(2R,3R,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-methoxy-5-(4-oxo-2-sulfanylidenepyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B14759937.png)
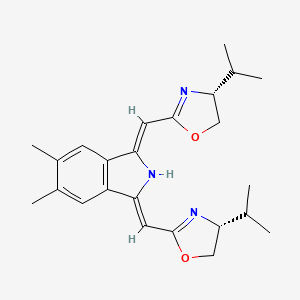
![1-Chloro-4-{[(propan-2-yl)oxy]methyl}benzene](/img/structure/B14759946.png)
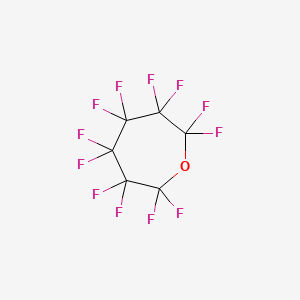
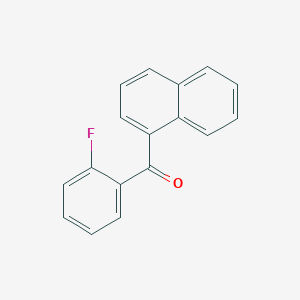

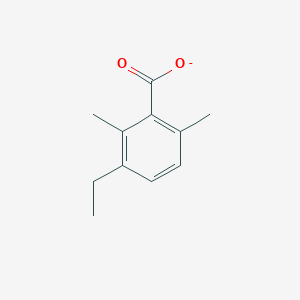
![14H-Dibenzo[a,j]xanthene](/img/structure/B14759983.png)
